Lipophilicity (LogP) of 4-(2,2-Difluoroethoxy)benzaldehyde vs. Non-Fluorinated and Fluorinated Benzaldehyde Analogs
The computed octanol-water partition coefficient (XLogP3) of 4-(2,2-difluoroethoxy)benzaldehyde is 2.6 [1]. This value is significantly higher than that of 4-ethoxybenzaldehyde (LogP ~2.23) [2], 4-methoxybenzaldehyde (LogP ~1.76) [3], and 4-fluorobenzaldehyde (LogP ~1.54) , and lower than the fully fluorinated 4-(2,2,2-trifluoroethoxy)benzaldehyde (LogP ~2.9) [4]. The difluoroethoxy group thus provides an intermediate lipophilicity that can be tuned to balance membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Ethoxybenzaldehyde: LogP = 2.23; 4-Methoxybenzaldehyde: LogP = 1.76; 4-Fluorobenzaldehyde: LogP = 1.54; 4-(2,2,2-Trifluoroethoxy)benzaldehyde: LogP = 2.9 |
| Quantified Difference | Target vs. 4-Ethoxy: ΔLogP = +0.37; Target vs. 4-Methoxy: ΔLogP = +0.84; Target vs. 4-Fluoro: ΔLogP = +1.06; Target vs. 4-Trifluoroethoxy: ΔLogP = -0.3 |
| Conditions | Computed XLogP3 (PubChem 2025.09.15) or reported LogP values from vendor databases |
Why This Matters
A LogP increase of 0.37 to 1.06 units relative to non-fluorinated analogs corresponds to a 2.3× to 11.5× greater partitioning into lipid phases, which can markedly affect membrane permeability, oral bioavailability, and off-target tissue distribution.
- [1] PubChem. (2025). 4-(2,2-Difluoroethoxy)benzaldehyde. PubChem Compound Summary for CID 19436202. View Source
- [2] ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde. CAS DataBase Reference. View Source
- [3] Sielc. (2018). 4-Methoxybenzaldehyde. Compound Data Sheet. View Source
- [4] PubChem. (2025). 4-(2,2,2-Trifluoroethoxy)benzaldehyde. PubChem Compound Summary. View Source
